6,7-dihidroxicoumarinas

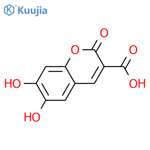

6,7-Dihydroxycoumarins are a class of naturally occurring organic compounds characterized by their coumarin backbone with specific functional groups at the 6 and 7 positions. These molecules exhibit diverse biological activities due to their structural features, making them of significant interest in both pharmaceutical and chemical research. Their hydroxylation at positions 6 and 7 confers unique reactivity and potential for various applications.

Structurally, these compounds typically consist of a benzopyrone ring system with substituents at C-6 and C-7, which can include hydroxyl groups, methoxy groups, or other functional groups. The presence of multiple polar groups enhances their solubility in aqueous solutions, making them more accessible for biological studies.

From a pharmacological perspective, 6,7-Dihydroxycoumarins have shown potential as antioxidants, anti-inflammatory agents, and antiviral compounds. Their ability to scavenge free radicals and inhibit enzyme activities makes them valuable candidates for therapeutic applications. Additionally, their structural diversity allows for the development of novel derivatives with improved properties.

In industrial applications, these coumarins can serve as intermediates in the synthesis of other chemical products or as analytical tools due to their distinctive spectral characteristics. Their unique properties make 6,7-dihydroxycoumarins a promising area of study across various scientific disciplines.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

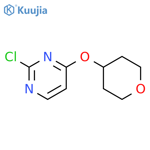

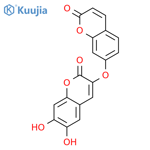

|

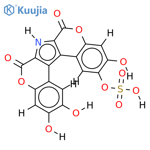

6H-Bis[1]benzopyrano[3,4-b:4',3'-d]pyrrole-6,8(7H)-dione,2,3,11,12-tetrahydroxy- | 188111-67-3 | C18H9NO8 |

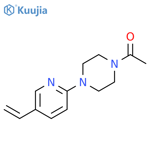

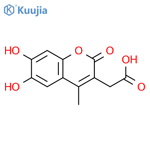

|

2H-1-Benzopyran-2-one,6,7-dihydroxy-8-methoxy- | 108221-59-6 | C10H8O5 |

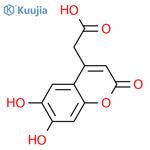

|

| 6272-31-7 | C10H6O6 |

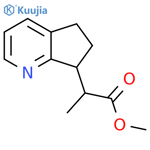

|

6,7-Dihydroxycoumarin-3-carboxylic Acid | 84738-35-2 | C10H6O6 |

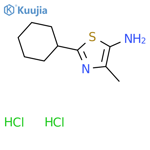

|

baculiferin O | 1141448-70-5 | C18H9NO11S |

|

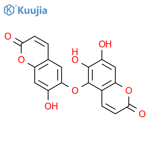

7-hydroxy-6-[(6,7-dihydroxy-2-oxo-2H-1-benzopyran-5-yl)oxy]-2H-1-benzopyran-2-one | 1206692-30-9 | C18H10O8 |

|

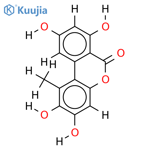

5'-hydroxyalternariol | 959417-23-3 | C14H10O6 |

|

6,7-dihydroxy-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-2-one | 53947-90-3 | C18H10O7 |

|

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | 388119-13-9 | C12H10O6 |

|

6,7-Dihydroxycoumarin-4-acetic Acid | 88404-14-2 | C11H8O6 |

Literatura relevante

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

4. Back matter

Proveedores recomendados

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados